molecular formula C20H15FN2O4S B3011305 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922034-73-9

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Numéro de catalogue: B3011305
Numéro CAS: 922034-73-9
Poids moléculaire: 398.41
Clé InChI: UPTKPPSIUFMPCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This structure comprises a bicyclic system with an oxygen and nitrogen atom in the oxazepine ring, substituted at position 2 with a methanesulfonamide group and at position 11 with a ketone.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKPPSIUFMPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.

Pharmacokinetics

Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative. This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.

Result of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.

Action Environment

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Comparaison Avec Des Composés Similaires

Compound A : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (RN: 922089-36-9)

  • Key Differences :
    • Oxazepine Substitution : An 8-chloro group replaces the hydrogen at position 6.
    • Sulfonamide Group : A 4-fluorobenzenesulfonamide (aryl sulfonamide) is present instead of a methanesulfonamide (alkyl sulfonamide).
  • The aryl sulfonamide may increase π-π stacking interactions compared to the alkyl variant .

Compound B : N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide

  • Key Differences :
    • Oxazepine Substitution : Methyl groups at position 8 and the sulfonamide nitrogen.
    • Sulfonamide Group : A 4-methylphenyl substituent introduces hydrophobicity.
  • Implications : Methylation at position 8 and the nitrogen atom may reduce metabolic degradation, enhancing pharmacokinetic stability .

Compound C : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

  • Key Differences :
    • Oxazepine Substitution : An acetyl group at position 10 replaces the ketone at position 11.
    • Sulfonamide Group : 4-Methylbenzenesulfonamide with a methyl group instead of fluorine.

Spectral Comparison

  • IR Spectroscopy :
    • Target Compound : Expected C=O (ketone) stretch near 1680–1700 cm⁻¹ and S=O (sulfonamide) near 1350–1450 cm⁻¹.
    • Compound A : Lacks methanesulfonamide, but 4-fluorobenzenesulfonamide shows S=O stretches at ~1370 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹ .
    • Compound C : Acetyl C=O stretch at ~1700 cm⁻¹, distinct from the target’s ketone .

Data Table: Structural and Spectral Comparison

Compound Oxazepine Substituents Sulfonamide Group Key IR Bands (cm⁻¹) References
Target Compound 11-Oxo, 2-methanesulfonamide 1-(4-Fluorophenyl)methanesulfonamide C=O (~1680–1700), S=O (~1350–1450) Deduced
Compound A (922089-36-9) 8-Chloro, 11-oxo 4-Fluorobenzenesulfonamide S=O (~1370), C-F (~1220)
Compound B 8-Methyl, 11-oxo N,8-Dimethyl-4-methylphenyl C-H (methyl, ~2850–2960)
Compound C 10-Acetyl 4-Methylbenzenesulfonamide C=O (acetyl, ~1700)

Implications of Structural Differences

  • Alkyl vs. Aryl Sulfonamides : Methanesulfonamide (target) offers flexibility, while aryl variants (Compound A) may improve solubility via π-stacking.
  • Substituent Position : Chloro at position 8 (Compound A) vs. methyl at position 8 (Compound B) influences steric hindrance and metabolic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.